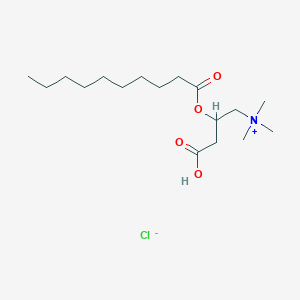

Decanoyl-L-carnitine chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETNUEKCBCWXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Decanoyl-L-carnitine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, an acyl ester of L-carnitine, is a key player in cellular energy metabolism. Its primary and most well-understood function is its integral role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production. However, emerging research has unveiled a more complex and multifaceted mechanism of action, implicating Decanoyl-L-carnitine and its parent compound, L-carnitine, in the regulation of gene expression, cellular proliferation, and inflammatory signaling. This technical guide provides an in-depth exploration of the known and inferred mechanisms of action of this compound, with a focus on its role in fatty acid metabolism, its anti-cancer properties through the modulation of matrix metalloproteinase-9, and its potential epigenetic regulatory functions via histone deacetylase (HDAC) inhibition and peroxisome proliferator-activated receptor (PPAR) signaling.

Core Mechanism: Facilitation of Mitochondrial Fatty Acid β-Oxidation

The canonical role of acylcarnitines, including Decanoyl-L-carnitine, is to serve as a shuttle system for the transport of long-chain fatty acids across the inner mitochondrial membrane, a barrier that is impermeable to free fatty acids. This process, known as the carnitine shuttle, is essential for cellular energy homeostasis.[1][2]

The key steps involving Decanoyl-L-carnitine are as follows:

-

Esterification: In the cytoplasm, long-chain fatty acids are first activated to their coenzyme A (CoA) esters (acyl-CoAs). Carnitine Palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as Decanoyl-L-carnitine.[3]

-

Translocation: The newly formed Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).[4][5]

-

Re-esterification: Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, transfers the decanoyl group from carnitine back to CoA, reforming decanoyl-CoA.[4]

-

β-Oxidation: The regenerated decanoyl-CoA is now available to enter the β-oxidation spiral, a series of enzymatic reactions that sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for the complete oxidation and generation of ATP.[6]

This fundamental mechanism underscores the importance of Decanoyl-L-carnitine in cellular energy metabolism, particularly in tissues with high energy demands such as skeletal and cardiac muscle.

Anti-Cancer Activity: Inhibition of Triple-Negative Breast Cancer Progression

Recent groundbreaking research has identified a novel anti-cancer role for Decanoyl-L-carnitine, specifically in the context of triple-negative breast cancer (TNBC). Studies have demonstrated that decanoylcarnitine can effectively inhibit TNBC cell proliferation and migration.[7][8]

Downregulation of Matrix Metalloproteinase-9 (MMP9)

The primary mechanism underlying the anti-migratory effect of Decanoyl-L-carnitine in TNBC is the significant downregulation of Matrix Metalloproteinase-9 (MMP9).[7][8] MMP9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[7]

RNA-sequencing analysis of TNBC cells treated with decanoylcarnitine revealed a marked suppression of genes associated with the extracellular matrix, with MMP9 being one of the most significantly downregulated genes.[7] This finding was further validated at the protein level, where decanoylcarnitine treatment led to a reduction in MMP9 expression in TNBC cells, as well as in primary tumors and metastatic tissues in mouse models.[7][8] Crucially, the overexpression of MMP9 was shown to abolish the inhibitory effect of decanoylcarnitine on cell migration, confirming MMP9 as a key downstream target.[7]

Data on Anti-Cancer Effects

| Compound | Cell Line | Concentration | Effect | Reference |

| Decanoylcarnitine | 4T1 (TNBC) | 10 µM | Inhibition of cell proliferation-associated genes (Ki67, Pcna) | [7] |

| Decanoylcarnitine | 4T1 (TNBC) | 10 µM | Inhibition of cell migration | [7][8] |

| Decanoylcarnitine | 4T1 (TNBC) | 10 µM | Downregulation of Mmp9 expression | [7] |

Inferred Mechanisms: HDAC Inhibition and PPAR Signaling

While direct evidence for this compound is still emerging, compelling research on its parent compound, L-carnitine, suggests additional mechanisms of action related to epigenetic regulation and metabolic signaling.

Histone Deacetylase (HDAC) Inhibition

L-carnitine has been identified as an endogenous inhibitor of Class I and II Histone Deacetylases (HDACs).[9][10] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, L-carnitine can increase histone acetylation, leading to a more open chromatin state and the activation of gene expression.[9]

This HDAC inhibitory activity has been shown to selectively induce the expression of the cyclin-dependent kinase inhibitor p21cip1, a key regulator of the cell cycle, thereby contributing to the anti-proliferative effects of L-carnitine in cancer cells.[6][9] Given that Decanoyl-L-carnitine retains the core L-carnitine structure, it is plausible that it shares this HDAC inhibitory activity.

Data on L-Carnitine HDAC Inhibition

| Compound | Cell Line | Concentration Range | Effect | Reference |

| L-Carnitine | HepG2 | 1.25 - 10 mM | Dose-dependent inhibition of cell proliferation | |

| L-Carnitine | HepG2, SMMC-7721 | Dose-dependent | Inhibition of HDAC I/II activity in cultured cells | [6] |

| L-Carnitine | HepG2 | 2.5 - 10 mM | Dose-dependent induction of p21cip1 mRNA expression | [6] |

| L-Carnitine | HepG2 | 1.25 - 5.0 mM | Dose-dependent increase in acetylated histones H3 and H4 |

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

L-carnitine has also been shown to modulate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPARα and PPARγ. PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.

Studies have shown that L-carnitine can increase the expression of PPARα and PPARγ. This effect appears to be dependent on CPT1 activity, suggesting a link between fatty acid metabolism and the regulation of these nuclear receptors. Activation of PPARα, in turn, can upregulate the expression of genes involved in fatty acid oxidation, such as CPT1 and Acyl-CoA Oxidase (ACOX). This creates a positive feedback loop where L-carnitine not only facilitates fatty acid transport but also promotes the expression of the machinery required for their oxidation.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the investigation of Decanoyl-L-carnitine's mechanism of action.

RNA-Sequencing (RNA-seq) for Gene Expression Analysis

-

Objective: To identify genome-wide changes in gene expression in response to Decanoylcarnitine treatment.

-

Methodology:

-

Cell Culture and Treatment: TNBC cells (e.g., 4T1) are cultured to ~80% confluency and then treated with a specified concentration of Decanoylcarnitine (e.g., 10 µM) or vehicle control (DMSO) for a defined period (e.g., 24-48 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) following the manufacturer's instructions. RNA quality and quantity are assessed using a bioanalyzer.

-

Library Preparation: mRNA is enriched from the total RNA, fragmented, and reverse transcribed into cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the Decanoylcarnitine-treated group compared to the control. Gene Ontology (GO) and pathway analysis (e.g., KEGG) are used to identify the biological processes and signaling pathways affected.

-

Western Blot for Protein Expression Analysis

-

Objective: To validate the changes in the expression of specific proteins (e.g., MMP9) identified by RNA-seq.

-

Methodology:

-

Protein Extraction: Cells are treated as described above and then lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-MMP9 antibody), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensity is quantified using densitometry software.

-

Transwell Cell Migration Assay

-

Objective: To assess the effect of Decanoylcarnitine on the migratory capacity of cancer cells.

-

Methodology:

-

Cell Preparation: TNBC cells are serum-starved for 24 hours prior to the assay.

-

Assay Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum), while the serum-starved cells, pre-treated with various concentrations of Decanoylcarnitine or vehicle, are seeded into the upper chamber in serum-free media.

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours) at 37°C.

-

Quantification: Non-migratory cells on the upper surface of the membrane are removed with a cotton swab. The migratory cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope. Alternatively, cells can be fluorescently labeled for quantification with a plate reader.

-

HDAC Activity Assay

-

Objective: To determine the direct inhibitory effect of L-carnitine (or Decanoyl-L-carnitine) on HDAC enzyme activity.

-

Methodology:

-

Sample Preparation: Nuclear extracts or whole-cell lysates from cultured cells (e.g., HepG2) are prepared.

-

In Vitro Assay: The cell lysates are incubated with a fluorescently labeled HDAC substrate and various concentrations of L-carnitine (or Decanoyl-L-carnitine) in an assay buffer.

-

Detection: After a set incubation period, a developer solution is added that releases a fluorophore from the deacetylated substrate. The fluorescence intensity, which is proportional to HDAC activity, is measured using a fluorometer. The percentage of inhibition is calculated relative to a vehicle-treated control.

-

Conclusion and Future Directions

The mechanism of action of this compound is multifaceted, extending beyond its classical role in fatty acid metabolism. While its function in the carnitine shuttle remains a cornerstone of its biological activity, compelling evidence highlights its potential as an anti-cancer agent through the downregulation of MMP9 in triple-negative breast cancer. Furthermore, based on the well-documented activities of its parent compound, L-carnitine, it is highly probable that Decanoyl-L-carnitine also exerts regulatory effects on gene expression through the inhibition of histone deacetylases and the modulation of PPAR signaling pathways.

Future research should focus on several key areas:

-

Direct evidence: Elucidating whether this compound directly inhibits HDACs and the specific isoforms it targets.

-

Quantitative analysis: Determining the IC50 values of this compound for CPT1, CACT, and various HDAC isoforms to better understand its potency and selectivity.

-

In vivo studies: Further in vivo studies are needed to validate the anti-cancer efficacy and the modulation of HDAC and PPAR pathways in relevant animal models.

-

Upstream signaling: Investigating the upstream signaling events that lead to the downregulation of MMP9 by Decanoyl-L-carnitine.

A comprehensive understanding of these interconnected mechanisms will be crucial for the development of this compound as a potential therapeutic agent for metabolic disorders and cancer.

References

- 1. Phytochemicals potently inhibit migration of metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-carnitine is an endogenous HDAC inhibitor selectively inhibiting cancer cell growth in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Decanoyl-L-carnitine Chloride in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, specifically in the oxidation of fatty acids. This technical guide provides an in-depth analysis of the function of decanoyl-L-carnitine chloride in mitochondrial fatty acid β-oxidation. It details the underlying biochemical pathways, summarizes quantitative data from relevant studies, and provides comprehensive experimental protocols for investigating fatty acid oxidation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are focused on metabolic pathways and disorders.

Introduction to Fatty Acid Oxidation and the Carnitine Shuttle

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in mammals, particularly during periods of fasting or prolonged exercise.[1] Tissues such as the liver, cardiac muscle, and skeletal muscle heavily rely on FAO to meet their energy demands.[1] The process involves the breakdown of fatty acids to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.

The mitochondrial membrane is impermeable to long-chain fatty acids.[1] Their entry into the mitochondrial matrix for β-oxidation is facilitated by the carnitine shuttle system.[1][2] This system involves three key components:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitines.[1][3]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[4][5]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs and free carnitine.[4]

While the carnitine shuttle is essential for the transport of long-chain fatty acids, the oxidation of medium-chain fatty acids (MCFAs), such as decanoic acid (C10), can be largely independent of this shuttle in certain tissues like the liver and kidney.[1] However, in tissues like the heart and skeletal muscle, carnitine is required for the oxidation of MCFAs.[6]

Decanoyl-L-carnitine: A Key Intermediate in Medium-Chain Fatty Acid Metabolism

Decanoyl-L-carnitine is the ester of decanoic acid and L-carnitine. As a medium-chain acylcarnitine, it serves as a crucial intermediate in the transport and metabolism of decanoic acid.

Mechanism of Action

Decanoyl-L-carnitine can be formed from decanoyl-CoA through the action of carnitine acyltransferases. Once formed, it can be transported across the inner mitochondrial membrane by CACT. Inside the mitochondrial matrix, CPT2 converts decanoyl-L-carnitine back to decanoyl-CoA, which then enters the β-oxidation spiral. Each round of β-oxidation shortens the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.

Recent research has highlighted the therapeutic potential of decanoyl-L-carnitine. A study on hepatitis B virus (HBV) infection demonstrated that exogenous supplementation with decanoyl-L-carnitine could restore impaired fatty acid metabolism and mitochondrial dysfunction in hepatocytes.[7] The study found that decanoyl-L-carnitine activated the expression of CPT1A and stimulated the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with PPARα being a key mediator.[7]

Signaling Pathways

The metabolism of decanoyl-L-carnitine is intricately linked to several signaling pathways that regulate cellular energy homeostasis.

References

- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 4. Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of Decanoyl-L-carnitine Chloride: A Technical Guide to Uptake and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a dual role in cellular transport, acting as both a permeation enhancer and a potential substrate for transport mechanisms. This technical guide provides an in-depth analysis of the cellular uptake and transport mechanisms of this compound, with a focus on its effects on intestinal epithelial barriers. The information presented herein is a synthesis of current scientific literature, intended to support further research and drug development.

While Decanoyl-L-carnitine is recognized for its role in fatty acid metabolism within the mitochondria, its interaction with the cell membrane and transport into and across cellular barriers is a complex process. This guide will delve into the primary mechanism of paracellular transport enhancement, the potential for carrier-mediated uptake, and the signaling pathways involved.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for interpreting its transport characteristics.

| Property | Value | References |

| Molecular Formula | C₁₇H₃₄ClNO₄ | [1] |

| Molecular Weight | 351.91 g/mol | [1] |

| Solubility | Soluble to 100 mM in water. Soluble in polar organic solvents like DMF (20 mg/mL) and ethanol (20 mg/mL). | [2][3] |

| Physical Appearance | White solid | [4] |

| Melting Point | 169-171°C | [5] |

Paracellular Transport Enhancement

The most well-documented effect of Decanoyl-L-carnitine is its ability to enhance paracellular permeability, the process of substances passing through the tight junctions between cells. This is particularly relevant for intestinal drug absorption.

Modulation of Tight Junctions

Decanoyl-L-carnitine has been shown to decrease transepithelial electrical resistance (TEER) in Caco-2 cell monolayers, a key indicator of increased paracellular permeability. This effect is attributed to the modulation of tight junction proteins. Studies on other long-chain acylcarnitines, such as lauroylcarnitine and palmitoylcarnitine, have demonstrated a decrease in the protein levels of claudin 1, 4, and 5, integral components of tight junctions. It is hypothesized that this may occur through the extraction of cholesterol from the plasma membrane.

Signaling Pathways in Paracellular Transport Modulation

The enhancement of paracellular permeability by Decanoyl-L-carnitine is linked to an increase in intracellular calcium concentrations. However, the downstream signaling cascade appears to differ from other absorption enhancers like sodium caprate. While sodium caprate's effect is dependent on phospholipase C and calmodulin, the mechanism for Decanoyl-L-carnitine's calcium-mediated effect is independent of calmodulin. This suggests a distinct signaling pathway is activated.

Figure 1: Proposed signaling pathway for Decanoyl-L-carnitine induced paracellular permeability enhancement.

Transcellular Transport

While the role of Decanoyl-L-carnitine as a paracellular enhancer is established, its own transcellular uptake is less understood. Direct quantitative data on the transport kinetics (Km and Vmax) of this compound is currently lacking in the scientific literature.

Potential Involvement of Carnitine Transporters

The primary transporter for L-carnitine and short-chain acylcarnitines is the Organic Cation/Carnitine Transporter 2 (OCTN2), encoded by the SLC22A5 gene. Long-chain acylcarnitines have been shown to inhibit OCTN2-mediated transport.[6][7] This suggests a potential interaction of Decanoyl-L-carnitine with this transporter, either as a substrate or a competitive inhibitor. Given its structure, it is plausible that Decanoyl-L-carnitine may be a substrate for OCTN2, although likely with a lower affinity than L-carnitine.

Furthermore, (+)-decanoylcarnitine has been identified as a potent inhibitor of the mitochondrial carnitine/acylcarnitine translocase (CACT), which is responsible for transporting acylcarnitines across the inner mitochondrial membrane.

Due to its amphipathic nature, with a polar head group and a nonpolar acyl chain, passive diffusion across the cell membrane is another potential, yet unquantified, mechanism of uptake.

Figure 2: Hypothesized transcellular transport mechanisms for this compound.

Experimental Protocols

Caco-2 Transepithelial Electrical Resistance (TEER) Assay

This protocol is used to assess the integrity of the Caco-2 cell monolayer and the effect of Decanoyl-L-carnitine on paracellular permeability.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., DMEM with supplements)

-

Hanks' Balanced Salt Solution (HBSS)

-

Millicell® ERS-2 Voltohmmeter with "chopstick" electrodes

-

This compound solution

Procedure:

-

Seed Caco-2 cells onto Transwell® inserts at a density of approximately 1x10⁵ cells/cm².

-

Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with stable TEER values.

-

Prior to the experiment, wash the monolayers gently with pre-warmed HBSS.

-

Replace the medium in the apical and basolateral chambers with fresh, pre-warmed HBSS.

-

Measure the baseline TEER of each monolayer using the Millicell® ERS-2 Voltohmmeter. Ensure the electrodes are placed consistently in each well.

-

Add the this compound solution to the apical chamber at the desired concentrations. Use HBSS alone as a negative control.

-

Measure TEER at various time points (e.g., 30, 60, 90, 120 minutes) after the addition of the test compound.

-

Calculate the TEER values (in Ω·cm²) by subtracting the resistance of a blank insert without cells and multiplying by the surface area of the insert.

-

A significant decrease in TEER in the presence of Decanoyl-L-carnitine indicates an increase in paracellular permeability.[8][9][10]

Western Blot Analysis of Claudin Proteins

This protocol is to determine the effect of Decanoyl-L-carnitine on the expression levels of tight junction proteins.[11][12][13][14][15]

Materials:

-

Caco-2 cells cultured to confluence

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against claudin-1, claudin-4, claudin-5, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat confluent Caco-2 cell monolayers with this compound at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the claudin protein levels to the loading control to determine changes in expression.

Intracellular Calcium Measurement Assay

This protocol is for measuring changes in intracellular calcium concentration in response to Decanoyl-L-carnitine.[16][17][18][19]

Materials:

-

Caco-2 cells

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

HBSS or other suitable buffer

-

This compound solution

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed Caco-2 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Prepare the loading solution containing the calcium indicator dye and Pluronic F-127 in HBSS.

-

Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Measure the baseline fluorescence using a microplate reader or microscope.

-

Add the this compound solution to the wells and immediately begin recording the fluorescence intensity over time.

-

After the response to the test compound has been recorded, add ionomycin to elicit a maximal calcium response, followed by EGTA to chelate calcium and obtain a minimal fluorescence reading.

-

Calculate the change in intracellular calcium concentration based on the fluorescence ratios (for ratiometric dyes like Fura-2) or changes in fluorescence intensity (for single-wavelength dyes like Fluo-4).

Figure 3: Overview of the experimental workflow to characterize the cellular effects of this compound.

Conclusion

This compound primarily influences cellular transport by acting as a paracellular permeability enhancer. This effect is mediated through the modulation of tight junctions, a process involving an increase in intracellular calcium and alterations in the expression of claudin proteins. While direct evidence for its transcellular transport is limited, its structural similarity to other acylcarnitines and its inhibitory effect on known carnitine transporters suggest a potential for carrier-mediated uptake, likely via OCTN2, or passive diffusion. Further research is required to fully elucidate the specific transporters involved and to quantify the kinetics of its transcellular movement. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the complex interactions of this compound at the cellular level.

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 369651-88-7 [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. culturecollections.org.uk [culturecollections.org.uk]

- 9. medicine.umich.edu [medicine.umich.edu]

- 10. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of claudins by western blot and immunofluorescence in different cell lines and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Claudins by Western Blot and Immunofluorescence in Different Cell Lines and Tissues | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Item - Western blot analysis of claudin-1 and occludin expression after treatment with TGFβs. - Public Library of Science - Figshare [plos.figshare.com]

- 16. bu.edu [bu.edu]

- 17. activeconceptsllc.com [activeconceptsllc.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

Synthesis and Chemical Characterization of Decanoyl-L-carnitine Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, plays a crucial role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in the fields of metabolic studies, drug development, and nutraceuticals. The synthesis primarily involves the esterification of L-carnitine with decanoic acid or its activated derivatives, followed by purification to achieve high-purity standards. Characterization is typically performed using a combination of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the esterification of L-carnitine with an activated form of decanoic acid, typically decanoyl chloride.[2] This approach offers high selectivity and reproducible yields.[2]

Synthesis Workflow

The overall synthesis process can be visualized as a two-stage process: the preparation of the acylating agent (decanoyl chloride) and the subsequent esterification of L-carnitine, followed by purification of the final product.

References

Decanoyl-L-Carnitine Chloride: A Technical Guide to its Role in Mitochondrial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, an acyl ester of L-carnitine, is a key molecule in cellular energy metabolism, specifically in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This guide provides an in-depth overview of the involvement of this compound in mitochondrial research, focusing on its mechanism of action, its role in signaling pathways, and its potential therapeutic applications in mitochondrial dysfunction. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and metabolic research.

Core Mechanism of Action: Facilitating Fatty Acid Oxidation

The primary role of L-carnitine and its acyl esters, including decanoyl-L-carnitine, is to facilitate the transport of fatty acids across the inner mitochondrial membrane, a critical step in fatty acid oxidation (FAO).[1][2][3] Long-chain and medium-chain fatty acids are first activated to their coenzyme A (CoA) esters in the cytoplasm. The carnitine palmitoyltransferase (CPT) system, located in the mitochondrial membranes, is responsible for their transport into the mitochondrial matrix.

Decanoyl-L-carnitine, being a medium-chain acylcarnitine, can directly enter the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT). Once inside, the decanoyl group is transferred to intramitochondrial CoA, regenerating decanoyl-CoA, which then enters the β-oxidation spiral to produce acetyl-CoA. This acetyl-CoA subsequently fuels the tricarboxylic acid (TCA) cycle, leading to the production of reducing equivalents (NADH and FADH2) that drive oxidative phosphorylation and ATP synthesis.

Quantitative Data on the Effects of Carnitine Derivatives on Mitochondrial Function

While specific quantitative data for the direct effects of this compound on mitochondrial respiration and ATP production are not extensively available in the reviewed literature, studies on the parent compound, L-carnitine, and the closely related acetyl-L-carnitine provide valuable insights into the potential impact of decanoyl-L-carnitine on mitochondrial bioenergetics. It is important to note that the following data should be considered as indicative for related compounds and not a direct representation of this compound's effects.

| Parameter | Compound | Cell/Tissue Type | Effect | Reference |

| Mitochondrial Respiration | ||||

| Oxygen Consumption | L-carnitine | Skeletal Muscle (old rats) | Restored age-associated decline in muscle oxidative activity. | [4] |

| Oxygen Consumption | Acetyl-L-carnitine | Perfused Liver (old rats) | Almost completely restored the age-dependent decline in oxygen consumption. | [5] |

| ATP Production | ||||

| ATP Levels | L-carnitine | Cultured Hepatocytes (newborn rat) | Significantly increased ATP concentration in the presence of oleate and/or lactate. | [6] |

| Myocardial ATP Content | L-carnitine + Fenofibrate | JVS Mice Myocardium | Increased the low myocardial ATP content to control levels. | [7] |

| Enzyme Activity | ||||

| CPT1 Activity | L-carnitine + Genistein | HepG2 Cells | At least 2.3-fold higher CPT1A enzyme activity compared to single-agent treatment. | [8] |

| CPT1 Activity | Acetyl-L-carnitine | Rat Heart Interfibrillar Mitochondria | Restored age-related loss of CPT1 activity. |

Signaling Pathway Involvement: The PPARα Connection

Recent research has elucidated a significant role for decanoyl-L-carnitine in modulating cellular signaling pathways, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway.[9] PPARα is a nuclear receptor that acts as a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid uptake, activation, and oxidation.[10][11]

A study has shown that decanoyl-L-carnitine supplementation can activate the expression of Carnitine Palmitoyltransferase 1A (CPT1A), a rate-limiting enzyme in fatty acid oxidation, and that this effect is mediated through the stimulation of the PPARα signaling pathway.[9] This suggests that decanoyl-L-carnitine may not only act as a substrate for mitochondrial energy production but also as a signaling molecule that enhances the overall capacity for fatty acid metabolism.

Caption: Decanoyl-L-carnitine activates the PPARα signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on mitochondrial function. These protocols are based on established methods and can be adapted for specific experimental needs.

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Seahorse XF Analyzer, a common method for assessing mitochondrial respiration.

Caption: Workflow for measuring mitochondrial oxygen consumption.

Materials:

-

Isolated mitochondria

-

Seahorse XF Analyzer and consumables (culture plates, cartridges)

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, pH 7.2

-

This compound stock solution

-

Substrates (e.g., pyruvate, malate)

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A

Procedure:

-

Isolate mitochondria from the desired tissue or cell type using standard differential centrifugation protocols.

-

Determine the protein concentration of the mitochondrial preparation using a BCA or Bradford assay.

-

On the day of the assay, hydrate the Seahorse XF cartridge.

-

Prepare the substrate solution in MAS. For fatty acid oxidation, this will include decanoyl-L-carnitine (e.g., 10-50 µM) and a low concentration of malate (e.g., 0.5 mM) to prime the TCA cycle.

-

Load the isolated mitochondria (typically 2-5 µg of protein per well) into the Seahorse XF plate in a small volume of MAS.

-

Centrifuge the plate to adhere the mitochondria to the bottom of the wells.

-

Add the pre-warmed substrate solution to each well.

-

Place the plate in the Seahorse XF Analyzer and run the assay protocol.

-

The protocol should include sequential injections of mitochondrial inhibitors to measure different respiratory states:

-

Basal Respiration: Measured before any injections.

-

ATP-linked Respiration: Calculated after the injection of oligomycin.

-

Maximal Respiration: Measured after the injection of FCCP.

-

Non-mitochondrial Respiration: Measured after the injection of rotenone and antimycin A.

-

-

Analyze the oxygen consumption rate (OCR) data to determine the various respiratory parameters.

Western Blot Analysis for CPT1A and PPARα

This protocol describes the detection and quantification of CPT1A and PPARα protein levels in cell or tissue lysates treated with this compound.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CPT1A, anti-PPARα, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells or animals with this compound for the desired time and concentration.

-

Lyse cells or homogenize tissue in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-CPT1A or anti-PPARα) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a molecule of significant interest in mitochondrial research. Its fundamental role in facilitating the transport of medium-chain fatty acids for β-oxidation directly links it to cellular energy production. Furthermore, emerging evidence of its ability to activate the PPARα signaling pathway highlights its dual function as both a metabolic substrate and a signaling molecule, capable of enhancing the mitochondrial capacity for fatty acid metabolism. While direct quantitative data on its specific effects on mitochondrial bioenergetics are still emerging, the experimental protocols and mechanistic insights provided in this guide offer a solid framework for researchers to further investigate the therapeutic potential of this compound in a variety of metabolic and mitochondrial diseases. Future studies focusing on detailed quantitative analysis will be crucial for fully elucidating its role and translating these findings into clinical applications.

References

- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-carnitine supplementation and physical exercise restore age-associated decline in some mitochondrial functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased mitochondrial substrate sensitivity in skeletal muscle of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Positive regulation of hepatic carnitine palmitoyl transferase 1A (CPT1A) activities by soy isoflavones and L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabinoid activation of PPARα; a novel neuroprotective mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

Decanoyl-L-carnitine Chloride: A Deep Dive into its Influence on Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, a decanoyl ester of L-carnitine, is a key player in cellular energy metabolism. Its primary role lies in the transport of medium-chain fatty acids into the mitochondria for subsequent β-oxidation, a critical process for energy production.[1] Beyond this fundamental function, recent research has illuminated its broader influence on metabolic regulation, particularly through the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. This technical guide provides an in-depth analysis of the metabolic pathways influenced by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Metabolic Influence: Fatty Acid Oxidation and Mitochondrial Function

This compound directly impacts fatty acid oxidation (FAO) by serving as a substrate for the carnitine shuttle system. This system is essential for the translocation of fatty acids across the inner mitochondrial membrane, a rate-limiting step in their catabolism.

Quantitative Effects on Fatty Acid Metabolism

Studies have demonstrated that supplementation with decanoylcarnitine can significantly enhance the expression of Carnitine Palmitoyltransferase 1A (CPT1A), the enzyme responsible for the initial step of the carnitine shuttle.[1] This upregulation leads to improved fatty acid metabolism and can help restore mitochondrial function in pathological states.[1]

| Parameter | Expected Effect of this compound Treatment | Method of Measurement |

| CPT1A Gene Expression | Increased | Quantitative Real-Time PCR (qRT-PCR) |

| ACOX1 Gene Expression | Increased | Quantitative Real-Time PCR (qRT-PCR) |

| Mitochondrial Oxygen Consumption Rate (OCR) | Increased | Extracellular Flux Analysis (e.g., Seahorse) |

| Cellular ATP Levels | Increased | Luminescence-based ATP assays |

| Docosahexaenoic Acid (DHA) Synthesis | Increased | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Docosapentaenoic Acid (DPA) Synthesis | Increased | Gas Chromatography-Mass Spectrometry (GC-MS) |

Key Signaling Pathway: PPARα Activation

A pivotal mechanism through which this compound exerts its metabolic effects is the stimulation of the PPAR signaling pathway, with a pronounced impact on PPARα.[1] PPARα is a nuclear receptor that functions as a master regulator of lipid metabolism genes.

Signaling Cascade

Caption: this compound activates the PPARα/RXR heterodimer, which binds to PPREs to upregulate genes involved in fatty acid oxidation.

Experimental Protocols

In Vitro Hepatocyte Treatment and Gene Expression Analysis

Objective: To quantify the effect of this compound on the expression of PPARα target genes in hepatocytes.

Methodology:

-

Cell Culture: Culture human hepatocyte cells (e.g., HepG2) in appropriate media and conditions until they reach 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for a specified time period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for CPT1A, ACOX1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Objective: To assess the impact of this compound on mitochondrial respiration.

Methodology:

-

Cell Seeding: Seed cells (e.g., C2C12 myoblasts) in a Seahorse XF cell culture microplate.

-

Treatment: Treat the cells with this compound for a predetermined duration.

-

Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO2 incubator.

-

Seahorse XF Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Caption: Workflow for assessing the effect of this compound on mitochondrial oxygen consumption rate.

Quantitative Analysis of Acylcarnitines by Tandem Mass Spectrometry

Objective: To measure the levels of Decanoyl-L-carnitine and other acylcarnitines in biological samples.

Methodology:

-

Sample Preparation: Extract acylcarnitines from plasma, serum, or tissue homogenates using a protein precipitation method with an organic solvent (e.g., methanol) containing isotopically labeled internal standards.

-

Derivatization (optional but common): Derivatize the extracted acylcarnitines to their butyl esters to improve chromatographic separation and detection sensitivity.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Separate the acylcarnitines using a suitable column (e.g., C18 or HILIC).

-

Mass Spectrometry: Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis: Quantify the concentration of each acylcarnitine by comparing its peak area to that of its corresponding internal standard.

Conclusion and Future Directions

This compound is a potent modulator of cellular metabolism, primarily through its role in facilitating fatty acid transport and activating the PPARα signaling pathway. The resulting upregulation of genes involved in fatty acid oxidation enhances mitochondrial function and energy production. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the quantitative effects and therapeutic potential of this compound in various metabolic disorders.

Future research should focus on elucidating the precise dose-dependent effects of this compound in various cell types and in vivo models. Comprehensive metabolomic and proteomic studies will be crucial to fully unravel the intricate network of metabolic pathways influenced by this key metabolite. Such investigations will pave the way for the development of novel therapeutic strategies targeting metabolic dysfunction in a range of diseases.

References

Enzyme Kinetics of Carnitine Acyltransferases with Decanoyl-L-carnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine acyltransferases are a family of enzymes crucial for the metabolism of fatty acids. These enzymes catalyze the reversible transfer of acyl groups from coenzyme A (CoA) to L-carnitine, a key process for the transport of fatty acids into the mitochondria for subsequent β-oxidation. This technical guide focuses on the enzyme kinetics of carnitine acyltransferases with a medium-chain fatty acylcarnitine, specifically decanoyl-L-carnitine. Understanding the kinetic properties of these enzymes with decanoyl-L-carnitine is vital for elucidating their role in cellular metabolism and for the development of therapeutic agents targeting fatty acid oxidation pathways.

This document provides a summary of available quantitative data, detailed experimental protocols for enzyme activity assays, and visualizations of the key reaction and experimental workflow.

Data Presentation: Kinetic Parameters of Carnitine Acyltransferases

The following tables summarize the kinetic parameters of carnitine octanoyltransferase (COT) and carnitine acetyltransferase (CRAT) with substrates structurally related to decanoyl-L-carnitine. Direct kinetic data for decanoyl-L-carnitine as a substrate for the forward reaction is limited in the current literature; therefore, data for octanoyl-CoA, a close structural analog, is presented as a proxy. Additionally, kinetic data for the reverse reaction using decanoylcarnitine is included.

Table 1: Kinetic Parameters of Carnitine Octanoyltransferase (COT) with Decanoylcarnitine (Reverse Reaction)

| Enzyme Source | Substrate | K₀.₅ (mM) | Reference |

| Rat Liver Microsomes | Decanoylcarnitine | 1.0 - 4.0 | [1] |

| Rat Liver Microsomes | CoASH | 0.3 | [1] |

Table 2: Kinetic Parameters of Carnitine Acyltransferases with Octanoyl-CoA (Forward Reaction)

| Enzyme | Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) | Reference |

| CROT | Recombinant Human | Octanoyl-CoA | 24 | 13 | 0.54 | [2] |

| CRAT | Recombinant Human | Octanoyl-CoA | 21 | 35 | 1.7 | [2] |

CROT: Carnitine Octanoyltransferase; CRAT: Carnitine Acetyltransferase.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Carnitine Acyltransferase Activity

This method measures the forward reaction rate by monitoring the decrease in absorbance at 232 nm, which corresponds to the cleavage of the thioester bond of decanoyl-CoA.

Materials:

-

Purified or recombinant carnitine acyltransferase (e.g., CROT or CRAT)

-

Decanoyl-CoA solution

-

L-carnitine hydrochloride solution

-

Tris-HCl buffer (100 mM, pH 8.0)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 232 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 8.0) and a specific concentration of L-carnitine.

-

Initiate the reaction by adding a known concentration of decanoyl-CoA to the cuvette.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 232 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

To determine the kinetic parameters (Kₘ and Vmax), the assay should be repeated with varying concentrations of one substrate (e.g., decanoyl-CoA) while keeping the other substrate (L-carnitine) at a saturating concentration.

-

The molar extinction coefficient for the thioester bond cleavage at 232 nm is approximately 4.5 mM⁻¹cm⁻¹.

Protocol 2: Coupled Spectrophotometric Assay using DTNB

This assay measures the production of Coenzyme A (CoA) in the forward reaction. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

-

Purified or recombinant carnitine acyltransferase

-

Decanoyl-CoA solution

-

L-carnitine hydrochloride solution

-

Tris-HCl buffer (50 mM, pH 7.8) containing 1 mM EDTA

-

DTNB solution (0.1 mM)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 7.8) with 1 mM EDTA, 0.1 mM DTNB, and a specific concentration of L-carnitine.

-

Add the carnitine acyltransferase enzyme to the mixture and incubate for a few minutes to establish a baseline reading at 412 nm.

-

Initiate the reaction by adding decanoyl-CoA to the cuvette.

-

Monitor the increase in absorbance at 412 nm over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of TNB, which is 13.6 mM⁻¹cm⁻¹ at 412 nm.

-

Vary the substrate concentrations to determine the kinetic constants.

Mandatory Visualizations

Enzymatic Reaction of Carnitine Acyltransferase

Caption: Reversible reaction catalyzed by carnitine acyltransferase.

Workflow for Spectrophotometric Enzyme Kinetic Assay

Caption: Experimental workflow for the DTNB-based assay.

References

- 1. Properties of the medium chain/long chain carnitine acyltransferase purified from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship of Decanoyl-L-carnitine chloride and its analogs.

An In-depth Technical Guide on the Structure-Activity Relationship of Decanoyl-L-carnitine Chloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of decanoyl-L-carnitine and its analogs. It delves into their biological activities, primarily focusing on the inhibition of carnitine palmitoyltransferase (CPT) enzymes, and explores the influence of structural modifications on their efficacy. Detailed experimental protocols for the synthesis of analogs and the assessment of their biological activity are provided. Furthermore, this guide discusses the known signaling pathways modulated by these compounds and presents all quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.

Introduction

L-carnitine and its acyl esters, collectively known as acylcarnitines, are essential for the mitochondrial β-oxidation of long-chain fatty acids.[1][2] Decanoyl-L-carnitine, a ten-carbon acylcarnitine, is an important intermediate in this process. The "carnitine shuttle" involves a series of enzymatic steps:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a fatty acyl-CoA to L-carnitine, forming an acyl-L-carnitine.[3]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter facilitates the movement of acyl-L-carnitine across the inner mitochondrial membrane into the mitochondrial matrix in exchange for a free L-carnitine.

-

Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting the acyl-L-carnitine back to acyl-CoA and freeing L-carnitine within the matrix.

The liberated acyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production. Given the critical role of CPT1 as the rate-limiting step in this pathway, it has emerged as a significant therapeutic target for metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[3] By inhibiting CPT1, the reliance of cells can be shifted from fatty acid metabolism towards glucose oxidation.[3]

This guide focuses on the structure-activity relationship of decanoyl-L-carnitine and its analogs as modulators of this pathway, with a particular emphasis on their inhibitory effects on CPT enzymes.

Structure-Activity Relationship (SAR) of Decanoyl-L-carnitine and its Analogs

The biological activity of acylcarnitine analogs is significantly influenced by modifications to both the acyl chain and the L-carnitine moiety.

Influence of Acyl Chain Length

The length of the fatty acyl chain is a critical determinant of the biological activity of acylcarnitine analogs, particularly their ability to inhibit CPT enzymes.

-

CPT Inhibition: Studies have shown that the inhibitory potency of acylcarnitines against CPT is dependent on the acyl chain length. While short-chain acylcarnitines like acetyl-L-carnitine show no significant inhibition of CPT, long-chain acylcarnitines can act as inhibitors.[4] For instance, D,L-palmitoylcarnitine (C16) has been shown to inhibit CPT activity.[4] The interaction of CPT enzymes with carnitine analogs is influenced by the chain length of the acyl-CoA substrate.[5]

-

Membrane Permeability: The acyl chain length also affects the ability of these molecules to permeate cell membranes. To promote the penetration of hydrophilic drugs, acylcarnitines need to surpass a critical chain length of 10 carbon units, with the most effective range being between 12 and 16 carbons.[6]

Modifications of the L-carnitine Moiety

Alterations to the core L-carnitine structure, including the hydroxyl and quaternary ammonium groups, can significantly impact biological activity.

-

Cyclic Analogs: A series of cyclic, rigid analogs of L-carnitine have been synthesized and evaluated as substrates for the carnitine-acylcarnitine translocase. The palmityl ester of l-N,N-dimethyl-trans-2-carboxy-4-hydroxypyrrolidinium chloride demonstrated the ability to be transported by the translocase, suggesting that cyclic analogs could be viable therapeutic agents.

-

Amino and Thiol Analogs: Analogs such as DL-thiolcarnitine, DL-sulphocarnitine, and L-aminocarnitine have been studied for their interaction with CPT enzymes, showing that modifications to the hydroxyl group affect their substrate specificity and inhibitory potential.[5]

Data Presentation

The following tables summarize the quantitative data available on the activity of decanoyl-L-carnitine and its analogs. Note: Comprehensive quantitative SAR data for a systematic series of decanoyl-L-carnitine analogs is limited in the current literature. The tables below are structured to accommodate such data as it becomes available.

Table 1: Inhibitory Activity of Acyl-L-carnitine Analogs on Carnitine Palmitoyltransferase (CPT)

| Compound/Analog | Acyl Chain Length | Modification on Carnitine Moiety | Target Enzyme | IC50/Ki (µM) | Reference |

| Decanoyl-L-carnitine | C10 | None | CPT1/CPT2 | Data not available | |

| Octanoyl-L-carnitine | C8 | None | CPT1/CPT2 | Data not available | |

| Dodecanoyl-L-carnitine | C12 | None | CPT1/CPT2 | Data not available | |

| Myristoyl-L-carnitine | C14 | None | CPT1/CPT2 | Data not available | |

| Palmitoyl-L-carnitine | C16 | None | CPT (total) | Inhibits 55% of normal activity | [4] |

| D,L-Palmitoylcarnitine | C16 | Racemic mixture | CPT (in deficient patients) | Almost complete inhibition | [4] |

| C75-CoA | N/A | C75 derivative | CPT1 | Potent inhibitor | [1] |

Table 2: PPARα Activation by Decanoyl-L-carnitine and Analogs

| Compound/Analog | Cell Line | Reporter System | EC50 (µM) | Reference |

| Decanoyl-L-carnitine | e.g., HepG2 | e.g., PPRE-luciferase | Data not available | |

| Analog X | Data not available | |||

| Analog Y | Data not available |

Experimental Protocols

Synthesis of Acyl-L-carnitine Analogs

A general method for the synthesis of acyl-L-carnitines involves the reaction of L-carnitine hydrochloride with the corresponding carboxylic acid and a slight molar excess of an acid chloride at an elevated temperature.

General Procedure:

-

To a mixture of the desired carboxylic acid and a slight molar excess of its corresponding acid chloride, add L-carnitine hydrochloride.

-

Heat the reaction mixture until Thin Layer Chromatography (TLC) analysis indicates the optimal formation of the product.

-

If the acid chloride is not commercially available, it can be synthesized by reacting the carboxylic acid with thionyl chloride.

-

To obtain the inner salt form, the resulting acyl-L-carnitine can be purified using a weakly basic anion exchanger.

-

Further purification by column chromatography may be necessary to remove any residual L-carnitine and byproducts.

For the synthesis of specific analogs, such as cyclic derivatives, refer to the detailed procedures outlined in the cited literature.

Carnitine Palmitoyltransferase (CPT) Inhibition Assay

The activity of CPT can be measured using a radiometric assay that quantifies the formation of radiolabeled acylcarnitine from a radiolabeled carnitine substrate.

Materials:

-

Isolated mitochondria or cell homogenates

-

Reaction buffer (e.g., 70 mM Tris-HCl, pH 7.4, 1 mM EGTA, 120 mM KCl)

-

[³H]L-carnitine

-

Palmitoyl-CoA (or other acyl-CoA substrates)

-

Bovine Serum Albumin (BSA)

-

Inhibitor compounds (decanoyl-L-carnitine analogs)

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, BSA, and palmitoyl-CoA.

-

Add various concentrations of the inhibitor (decanoyl-L-carnitine analog) to the reaction mixture.

-

Initiate the reaction by adding the mitochondrial or cell homogenate preparation.

-

Start the enzymatic reaction by adding [³H]L-carnitine.

-

Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the radiolabeled acylcarnitine product using an organic solvent (e.g., butanol).

-

Quantify the radioactivity in the organic phase using a scintillation counter.

-

Calculate the rate of CPT activity and the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.[1][5][7]

Materials:

-

Cultured cells (e.g., hepatocytes, myoblasts)

-

[¹⁴C]Palmitate or other radiolabeled fatty acid

-

Cell culture medium (e.g., DMEM)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

L-carnitine

-

Perchloric acid

-

Scintillation cocktail

Procedure:

-

Culture cells to confluence in appropriate multi-well plates.

-

Prepare the assay medium containing DMEM, BSA, L-carnitine, and the radiolabeled fatty acid.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add the assay medium containing various concentrations of the test compounds (decanoyl-L-carnitine analogs) to the cells.

-

Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).

-

Stop the reaction and lyse the cells by adding cold perchloric acid.

-

Centrifuge the plates to pellet the precipitated protein.

-

Transfer the supernatant containing the acid-soluble metabolites to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Normalize the results to the protein concentration in each well.

PPARα Reporter Gene Assay

This cell-based assay is used to quantify the ability of compounds to activate the peroxisome proliferator-activated receptor alpha (PPARα).[8][9][10]

Materials:

-

A suitable cell line (e.g., HepG2)

-

A PPARα expression vector

-

A luciferase reporter plasmid containing a PPAR response element (PPRE)

-

A transfection reagent

-

Cell culture medium

-

Test compounds (decanoyl-L-carnitine and its analogs)

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compounds. Include a known PPARα agonist as a positive control.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control to determine the EC50 value for PPARα activation.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of decanoyl-L-carnitine and its analogs revolves around the modulation of fatty acid metabolism.

The Carnitine Shuttle and β-Oxidation

As previously described, these molecules are integral to the transport of fatty acids into the mitochondria for energy production. By inhibiting CPT1, analogs of decanoyl-L-carnitine can effectively block this pathway, leading to a decrease in fatty acid oxidation.

PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in the transcriptional regulation of genes involved in fatty acid metabolism.[9][10] Long-chain fatty acids are natural ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including CPT1.[9] This leads to an upregulation of genes involved in fatty acid uptake, activation, and oxidation. While direct activation of PPARα by decanoyl-L-carnitine has not been extensively studied, it is plausible that as a fatty acid derivative, it or its metabolites could modulate this pathway.

Experimental Workflows

The following diagrams illustrate the workflows for key experiments described in this guide.

Conclusion

The structure-activity relationship of decanoyl-L-carnitine and its analogs is a promising area of research for the development of novel therapeutics targeting metabolic diseases. The acyl chain length and modifications to the carnitine moiety are key determinants of their biological activity, particularly their ability to inhibit CPT enzymes. This guide has provided a framework for understanding these relationships, along with detailed protocols for the synthesis and evaluation of these compounds. Further research is warranted to generate more comprehensive quantitative SAR data to guide the rational design of more potent and selective modulators of fatty acid metabolism. The potential interaction with signaling pathways such as PPARα also presents an exciting avenue for future investigation.

References

- 1. Fatty acid oxidation assay [protocols.io]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acylcarnitine chain length influences carnitine-enhanced drug flux through the spinal meninges in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peroxisome proliferator activated receptor delta (PPARdelta) agonist but not PPARalpha corrects carnitine palmitoyl transferase 2 deficiency in human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Metabolic Discovery: A Technical Guide to the Historical Context of Acylcarnitines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines, esters of carnitine and fatty acids, are now recognized as crucial intermediates in cellular metabolism, playing a pivotal role in the transport of fatty acids into the mitochondria for β-oxidation. Their discovery and the elucidation of their function were not singular events but rather a cascade of interconnected findings that revolutionized our understanding of energy metabolism. This technical guide delves into the historical context of the discovery of acylcarnitines, presenting the key experiments, methodologies, and quantitative data that laid the foundation for our current knowledge.

The Foundational Discovery of Carnitine's Role

The story of acylcarnitines begins with the discovery of their parent molecule, carnitine. While carnitine was identified in the early 20th century, its metabolic significance remained obscure for decades. It was the pioneering work of I.B. Fritz in the late 1950s and early 1960s that first illuminated carnitine's essential role in fatty acid oxidation.[1] Fritz demonstrated that carnitine stimulated the oxidation of long-chain fatty acids by muscle mitochondria, a groundbreaking finding that set the stage for the discovery of its acylated forms.[1]

The Unveiling of Acylcarnitines: Key Historical Experiments

The existence of acylcarnitines as the transport-competent form of fatty acids was a critical next step. The work of J. Bremer in the early 1960s was instrumental in this discovery. His research provided the first direct evidence for the biosynthesis of an acylcarnitine, specifically palmitoylcarnitine, by cellular components.[2]

Bremer's Landmark Experiment on Palmitoylcarnitine Biosynthesis (1963)

This seminal study demonstrated the formation of palmitoylcarnitine from palmitoyl-CoA and carnitine in mitochondrial preparations.

Experimental Protocol: Biosynthesis of Palmitoylcarnitine [2]

-

Mitochondrial Isolation: Rat liver mitochondria were isolated by differential centrifugation. The tissue was homogenized in a sucrose solution and centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant was then centrifuged at a higher speed to pellet the mitochondria.

-

Incubation Mixture: The isolated mitochondria were incubated in a medium containing:

-

Palmitoyl-CoA (the activated form of palmitic acid)

-

L-carnitine

-

ATP and MgCl₂ (to support mitochondrial function)

-

Phosphate buffer (to maintain pH)

-

-

Detection of Palmitoylcarnitine: After incubation, the reaction mixture was deproteinized, and the supernatant was analyzed for the presence of palmitoylcarnitine. Early methods relied on the separation of compounds by paper chromatography followed by detection using radioactively labeled substrates (e.g., ¹⁴C-labeled palmitate). The radioactivity of the spot corresponding to palmitoylcarnitine was then quantified.

This experiment was a cornerstone in establishing that carnitine acts as a carrier for activated fatty acids by forming acylcarnitine esters.

The Enzymatic Machinery: Discovery of Carnitine Acyltransferases

The formation of acylcarnitines necessitated the existence of specific enzymes. I.B. Fritz and his colleagues were at the forefront of identifying and characterizing these enzymes, which they named carnitine acyltransferases .[3] Their work in the early 1960s led to the partial purification and characterization of carnitine acetyltransferase and carnitine palmitoyltransferase.[3]

Early Enzymatic Assay for Carnitine Acetyltransferase

A key methodological advance was the development of enzymatic assays to measure the activity of these newly discovered transferases. An early spectrophotometric assay for carnitine acetyltransferase (CAT) was based on the following principle:

Experimental Protocol: Spectrophotometric Assay for Carnitine Acetyltransferase [4]

-

Reaction Principle: The assay measures the rate of acetyl-CoA formation from acetyl-L-carnitine and Coenzyme A (CoA). The formation of the thioester bond in acetyl-CoA leads to an increase in absorbance at 233 nm.

-

Reagents:

-

Tris Buffer (pH 8.0)

-

Coenzyme A (CoA)

-

Acetyl-DL-carnitine hydrochloride

-

Partially purified carnitine acetyltransferase enzyme solution

-

-

Procedure:

-